Water Solubility Advantage over TAK-220
B07 hydrochloride exhibits significantly enhanced aqueous solubility relative to the structurally related CCR5 antagonist TAK-220 hydrochloride [1]. This improved solubility profile is a critical differentiator, directly impacting formulation development, in vitro assay reliability, and in vivo pharmacokinetic performance [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 25 mg/mL |
| Comparator Or Baseline | TAK-220 hydrochloride: 2 mg/mL |
| Quantified Difference | 12.5-fold increase |
| Conditions | Phosphate sodium buffer, 25°C |
Why This Matters
The 12.5-fold increase in solubility directly enables more flexible formulation strategies and reduces the risk of precipitation in biological assays, making B07 hydrochloride a more tractable tool for in vitro and in vivo studies.
- [1] Li, H., Lu, H., Dong, M. X., Dai, Q. Y., Jiang, S., Lu, L., & Wang, X. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284–3286. View Source
